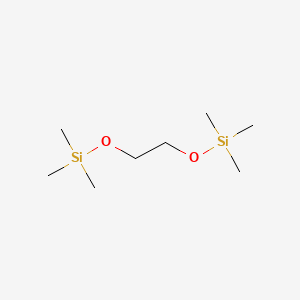

1,2-Bis(trimethylsiloxy)ethane

Descripción general

Descripción

Métodos De Preparación

1,2-Bis(trimethylsiloxy)ethane is typically synthesized through the reaction of silicon hydrides with trimethylsilyl compounds . The reaction conditions often involve the use of catalysts and controlled temperatures to ensure high yields and purity. Industrial production methods may vary, but they generally follow similar synthetic routes to achieve the desired product .

Análisis De Reacciones Químicas

1,2-Bis(trimethylsiloxy)ethane undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different products.

Reduction: It can also undergo reduction reactions, although these are less common.

Substitution: Substitution reactions are more prevalent, where the trimethylsilyl groups can be replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Aplicaciones Científicas De Investigación

Silicone Polymer Production

Overview : 1,2-Bis(trimethylsiloxy)ethane is a crucial intermediate in synthesizing silicone polymers. These polymers are widely used in applications that require flexibility and durability.

Applications :

- Sealants : Used in construction and automotive industries for waterproofing.

- Adhesives : Provides strong bonding capabilities while maintaining flexibility.

- Coatings : Enhances the durability and weather resistance of surfaces.

Surface Modification

Overview : The compound is utilized to modify surfaces to improve hydrophobic properties, making it valuable in industries where water resistance is critical.

Applications :

- Textiles : Enhances water repellency in fabrics.

- Electronics : Protects components from moisture damage.

Cosmetic Formulations

Overview : In the cosmetic industry, this compound is incorporated into formulations to enhance texture and application.

Applications :

- Skin Care Products : Improves spreadability and provides a smooth finish.

- Makeup Products : Used in foundations and primers for a silky feel.

Medical Devices

Overview : Due to its biocompatibility, this compound is suitable for use in medical devices that require low friction and enhanced durability.

Applications :

- Coatings for Implants : Reduces friction and wear in joint replacements.

- Catheter Coatings : Minimizes irritation and enhances patient comfort.

Adhesive Formulations

Overview : this compound is employed in formulating adhesives that require strong bonding while remaining flexible.

Applications :

- Automotive Industry : Used in bonding components that undergo thermal expansion.

- Construction Applications : Ideal for adhesives used in structural applications.

Case Study 1: Silicone Sealants

A study demonstrated that incorporating this compound into silicone sealants improved their adhesion properties and thermal stability, making them suitable for high-performance applications in construction .

Case Study 2: Hydrophobic Textiles

Research indicated that textiles treated with surface-modified this compound exhibited significantly enhanced water repellency compared to untreated fabrics, showcasing its effectiveness in textile applications .

Case Study 3: Biocompatible Coatings

A clinical study on catheter coatings revealed that using this compound resulted in reduced friction and lower rates of infection compared to traditional materials, highlighting its potential in medical device applications .

Mecanismo De Acción

The mechanism of action of 1,2-Bis(trimethylsiloxy)ethane involves its ability to act as a protecting reagent for aldehydes and ketones. The trimethylsilyl groups provide steric hindrance, preventing unwanted reactions and allowing for selective transformations . The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .

Comparación Con Compuestos Similares

1,2-Bis(trimethylsiloxy)ethane can be compared with other similar compounds, such as:

- 1,3-Bis(trimethylsiloxy)propane

- Trimethylsilyl trifluoromethanesulfonate

- Chlorotrimethylsilane

- Bis(trimethylsilyl)acetylene

- Trimethylsilyl cyanide

These compounds share similar structural features and reactivity patterns but differ in their specific applications and properties. The uniqueness of this compound lies in its stability, solubility, and versatility in various chemical reactions .

Actividad Biológica

1,2-Bis(trimethylsiloxy)ethane (C8H22O2Si2) is a siloxane compound that has garnered attention for its potential biological activities. This article synthesizes current research findings, highlighting its biological effects, mechanisms of action, and relevant case studies.

This compound is a siloxane compound characterized by its flexible siloxane backbone and trimethylsiloxy groups. Its structure allows for unique interactions within biological systems, influencing its activity.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Cytotoxicity : Studies have demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines. For instance, extracts containing this compound showed significant cytotoxicity with IC50 values ranging from 4.5 to 8.1 µg/mL against A549 and HeLa cells respectively .

- Antioxidant Activity : Research indicates that this compound possesses antioxidant properties. In a study analyzing extracts from Berberis vulgaris, this compound was identified among others contributing to the antioxidant activity of the extract .

- Immunomodulatory Effects : The compound has been implicated in immunomodulatory activities. It was found in formulations that enhance dendritic cell responses, suggesting a role in immune system modulation .

The mechanisms through which this compound exerts its biological effects are still being elucidated. However, several proposed pathways include:

- Induction of Apoptosis : The compound may induce apoptosis in cancer cells through intrinsic pathways, as evidenced by studies showing increased levels of pro-apoptotic factors and decreased anti-apoptotic factors in treated cells .

- Reactive Oxygen Species (ROS) Generation : It has been suggested that this compound can increase ROS levels within cells, leading to oxidative stress and subsequent cell death .

Case Study 1: Cytotoxicity in Cancer Cell Lines

A study involving the ethyl acetate extract of Chaetomium globosum demonstrated that the presence of this compound contributed to the extract's cytotoxicity against various cancer cell lines. The IC50 values indicated significant efficacy against A549 (IC50 = 4.5 µg/mL) and MCF-7 (IC50 = 7.9 µg/mL), while showing minimal toxicity towards normal HEK293T cells (IC50 > 200 µg/mL) .

| Cell Line | IC50 (µg/mL) |

|---|---|

| A549 | 4.5 ± 0.1 |

| HeLa | 8.1 ± 0.1 |

| MCF-7 | 7.9 ± 0.1 |

| HEK293T | >200 |

Case Study 2: Antioxidant Activity

In another investigation focused on Berberis vulgaris extracts, the antioxidant activity attributed to compounds including this compound was quantified at a concentration of 0.16 mg/mL showing an impressive activity level of 95.41% . This suggests potential applications in developing natural antioxidants.

Propiedades

IUPAC Name |

trimethyl(2-trimethylsilyloxyethoxy)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H22O2Si2/c1-11(2,3)9-7-8-10-12(4,5)6/h7-8H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGWFUSVYECJQDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)OCCO[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H22O2Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90224233 | |

| Record name | 2,2,7,7-Tetramethyl-3,6-dioxa-2,7-disilaoctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90224233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7381-30-8 | |

| Record name | 1,2-Bis(trimethylsiloxy)ethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7381-30-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2,7,7-Tetramethyl-3,6-dioxa-2,7-disilaoctane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007381308 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2,7,7-Tetramethyl-3,6-dioxa-2,7-disilaoctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90224233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,7,7-tetramethyl-3,6-dioxa-2,7-disilaoctane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.137 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.